

Application Notes and Protocols: Phenyltrimethylammonium Tribromide for Selective Bromination of Alkenes

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Compound of Interest

Compound Name: Phenyltrimethylammonium

Cat. No.: B184261

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Introduction

Phenyltrimethylammonium tribromide (PTAT), also known as PTT, is a stable, crystalline, and easy-to-handle electrophilic brominating agent.^[1] It serves as a safer and more convenient alternative to hazardous elemental bromine for the selective 1,2-addition of bromine across carbon-carbon double bonds.^{[1][2]} This reagent is particularly effective for the bromination of a variety of alkenes, including styrenes, chalcones, and cycloalkenes, providing valuable vicinal dibromide intermediates crucial in organic synthesis and drug development.^{[1][3]} Its controlled reactivity and high selectivity make it an indispensable tool for the synthesis of complex molecules and pharmaceutical intermediates.^{[2][3]}

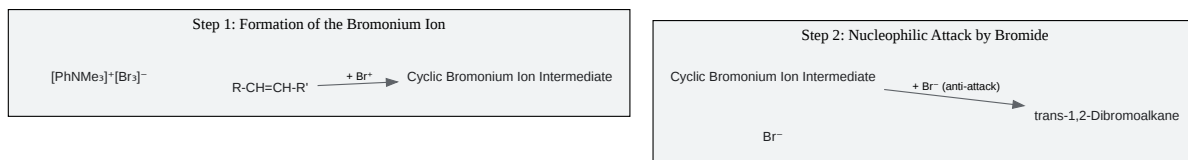
Advantages of Phenyltrimethylammonium Tribromide

- **Safety and Handling:** As a stable, non-volatile solid, PTAT significantly reduces the risks associated with handling highly corrosive and toxic liquid bromine.
- **Selectivity:** PTAT allows for the selective bromination of double bonds, often without affecting other sensitive functional groups.

- **High Yields:** The reaction of alkenes with PTAT generally proceeds with good to excellent yields.^[1]
- **Stereoselectivity:** The bromination of alkenes with PTAT proceeds via an anti-addition mechanism, leading to the formation of trans-dibromides.

Reaction Mechanism and Stereoselectivity

The bromination of alkenes using **Phenyltrimethylammonium** tribromide follows a well-established electrophilic addition mechanism. The tribromide ion (Br_3^-) acts as a source of electrophilic bromine. The reaction is initiated by the attack of the alkene's π -electrons on a bromine atom, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br^-) from the face opposite to the bromonium ion bridge, resulting in a net anti-addition of bromine across the double bond. This stereospecificity is a key feature of this reaction, yielding the trans-dibromo product.



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Caption: Mechanism of alkene bromination with PTAT.

Applications in Selective Bromination

Phenyltrimethylammonium tribromide is a versatile reagent for the bromination of a wide range of alkenes. The following table summarizes the reaction outcomes for representative substrates.

Substrate (Alkene)	Product	Solvent	Yield (%)	Diastereoselectivity
Styrene	1,2-Dibromo-1-phenylethane	Dichloromethane	High	N/A
Cyclohexene	trans-1,2-Dibromocyclohexane	Dichloromethane	>90	anti-addition
Chalcone	α,β -Dibromochalcone	Acetic Acid	~94	anti-addition
trans-Cinnamic Acid	2,3-Dibromo-3-phenylpropanoic acid	Acetic Acid	High	anti-addition (erythro)

Note: Yields are representative and may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

General Procedure for the Bromination of Alkenes with PTAT

This protocol provides a general method for the selective bromination of an alkene using **Phenyltrimethylammonium** tribromide. The procedure can be adapted for various substrates with minor modifications to the solvent and reaction time.

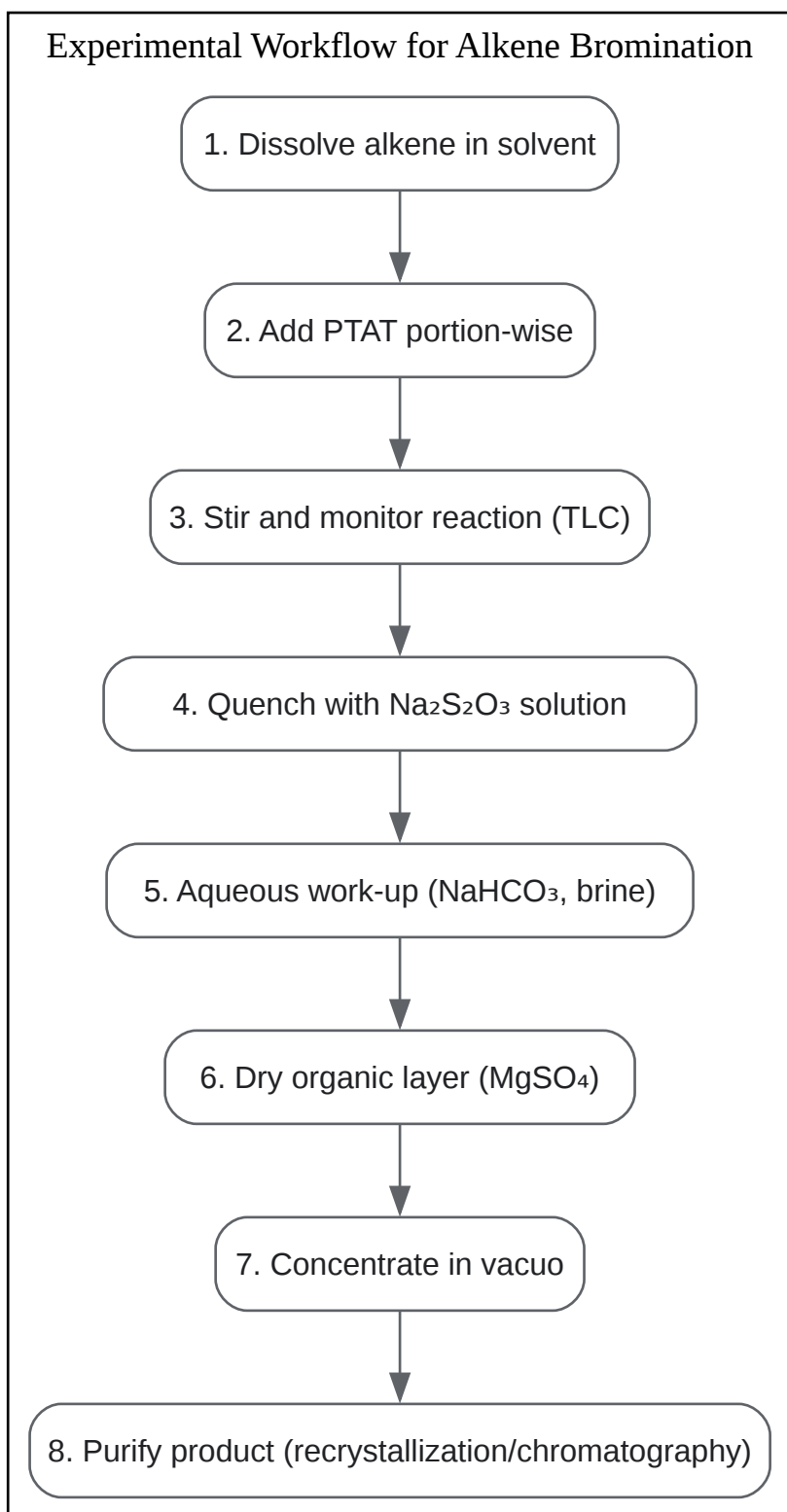
Materials:

- Alkene (1.0 eq)
- Phenyltrimethylammonium** tribromide (1.05 eq)
- Dichloromethane (or other suitable inert solvent)
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of the alkene (1.0 eq) in dichloromethane in a round-bottom flask, add **Phenyltrimethylammonium** tribromide (1.05 eq) portion-wise at room temperature with stirring.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the orange color of the tribromide can also indicate the completion of the reaction.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to afford the pure vicinal dibromide.



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Caption: General workflow for alkene bromination.

Example Protocol: Bromination of Chalcone

This protocol details the specific application of PTAT for the bromination of an α,β -unsaturated ketone.

Procedure:

- In a 100 mL round-bottom flask, dissolve chalcone (1.0 g, 4.8 mmol) in 20 mL of glacial acetic acid.
- To this solution, add **Phenyltrimethylammonium** tribromide (1.9 g, 5.0 mmol) in one portion.
- Stir the mixture at room temperature for 1-2 hours. The orange color of the solution will gradually fade, and a precipitate may form.
- Pour the reaction mixture into 100 mL of ice-water with stirring.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
- Dry the solid product in a desiccator to obtain α,β -dibromochalcone. The product can be further purified by recrystallization from ethanol if necessary.

Troubleshooting

- Incomplete reaction: If the reaction does not go to completion, gentle heating (e.g., to 40 °C) may be applied. Ensure the PTAT is of good quality, as it can be hygroscopic.
- Low yield: The work-up procedure should be performed efficiently to minimize product loss. Ensure the pH is neutral or slightly basic during the aqueous wash to prevent side reactions.
- Formation of byproducts: The use of a slight excess of PTAT is recommended, but a large excess may lead to the formation of polybrominated products. The reaction should be carefully monitored to avoid over-bromination.

Conclusion

Phenyltrimethylammonium tribromide is a highly effective and selective reagent for the bromination of alkenes. Its stability, ease of handling, and the ability to produce vicinal dibromides with high stereoselectivity and yields make it a valuable tool in modern organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors.

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